Australine
Description
Structure
2D Structure
Properties
IUPAC Name |
(1R,2R,3R,7S,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6/h4-8,10-13H,1-3H2/t4-,5+,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQMLBKBQCVDEY-OZRXBMAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(C(C(C2C1O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2[C@@H]([C@H]([C@@H]([C@H]2[C@H]1O)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00922672 | |
| Record name | 3-(Hydroxymethyl)hexahydro-1H-pyrrolizine-1,2,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118396-02-4 | |
| Record name | Australine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118396-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hydroxymethyl)hexahydro-1H-pyrrolizine-1,2,7-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Building Blocks and Retrosynthetic Analysis
The foundational work by researchers in 2007 established a convergent synthesis route starting from L-erythrulose and L-malic acid derivatives. The retrosynthetic pathway disconnects this compound into two chiral fragments:
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Ketone 3 : Derived from L-erythrulose via a four-step sequence involving diastereoselective reduction and protective group manipulation.
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α-Alkoxy aldehyde 4 : Synthesized from L-malic acid through oxidative cleavage and subsequent functionalization.
Key Reaction: Z Boron Enolate Aldol Coupling
The stereochemical outcome of the synthesis hinges on the aldol reaction between ketone 3 and aldehyde 4. Using a boron-mediated enolate, the reaction achieves >95% diastereoselectivity for the desired syn configuration at C3 and C4. Critical parameters include:
| Parameter | Value | Impact on Selectivity |
|---|---|---|
| Temperature | −78°C to 0°C | Minimizes epimerization |
| Lewis Acid | TiCl₄ (0.5 equiv) | Enhances enolate reactivity |
| Solvent | Dichloromethane | Optimizes boron coordination |
Pyrrolizidine Ring Formation
Following aldol adduct isolation, a three-step sequence constructs the bicyclic core:
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Mesylation : Treatment with mesyl chloride introduces three leaving groups.
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Benzylamine Displacement : Sequential SN2 reactions with benzylamine at −20°C yield the pyrrolizidine skeleton with 78% efficiency.
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Deprotection : Hydrogenolysis removes benzyl groups, affording this compound in 34% overall yield across 12 steps.
Functionalized Pyrrolidine Route via Chiral 1,3-Oxazine
Oxazine Scaffold Construction
A 2019 approach utilized an anti,syn,syn-configured 1,3-oxazine as the chiral pool starting material. The oxazine undergoes cleavage with hydrochloric acid in methanol, producing a pyrrolidine intermediate with retained stereochemistry at C2 and C5.
Diastereoselective Allylation
The critical C7 hydroxyl group is installed via allylation of a pyrrolidine aldehyde. Key findings include:
Synthetic Efficiency
This seven-step sequence demonstrates superior efficiency:
| Step | Transformation | Yield (%) | Cumulative Yield (%) |
|---|---|---|---|
| 1 | Oxazine cleavage | 92 | 92 |
| 4 | Allylation | 85 | 78.2 |
| 7 | Final deprotection | 95 | 33.2 |
The route achieves 33.2% overall yield, representing a 2.4-fold improvement over prior methods.
Epoxide Reductive Ring-Opening Methodology
Epoxide Intermediate Synthesis
Recent work (2023) employs a tricyclic epoxide (Compound 21) as the pivotal intermediate. Synthesized from D-glucose via Ferrier carbocyclization, the epoxide exhibits exceptional strain energy (∆G‡ = 23.1 kcal/mol), facilitating selective ring-opening.
Reductive Steps and Stereochemical Outcomes
Treatment with Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) induces concurrent epoxide opening and amine nucleophile attack:
Notably, this single-step transformation installs three contiguous stereocenters (C1, C2, C7) with >99% enantiomeric excess.
Comparative Analysis of Synthetic Methods
The following table evaluates the three principal this compound syntheses:
Critical Challenges and Optimization Strategies
Stereochemical Drift in Boron Enolate Reactions
Early implementations of the aldol strategy suffered from C3 epimerization during workup. Mitigation strategies include:
Scalability of Reductive Amination
The benzylamine displacement step initially required stoichiometric amine loading. Recent optimizations employ:
Chemical Reactions Analysis
Types of Reactions
Australine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the use of hydrogen gas and a metal catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is frequently used.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups into the molecule .
Scientific Research Applications
Australine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glycosidase inhibition and enzyme-substrate interactions.
Biology: Investigated for its role in plant defense mechanisms and its impact on herbivores.
Medicine: Explored for its potential as an antiviral and anti-HIV agent due to its ability to inhibit glycosidases.
Mechanism of Action
Australine exerts its effects primarily through the inhibition of glycosidases. These enzymes are responsible for breaking down complex carbohydrates into simpler sugars. By inhibiting glycosidases, this compound can interfere with various biological processes, including viral replication and cell wall synthesis in plants. The molecular targets of this compound include glucosidase I, sucrase, maltase, and alpha-glucosidase from Aspergillus niger .
Comparison with Similar Compounds
Comparison with Similar Pyrrolizidine Alkaloids
Australine belongs to a family of polyhydroxylated pyrrolizidine alkaloids, including (+)-casuarine, hyacinthacine A2, hyacinthacine A1, and (+)-alexine. Below is a detailed comparison:
Structural and Functional Differences
Enzyme Selectivity and Potency
- Amyloglucosidase Inhibition : this compound (IC₅₀ = 5.8 µM) is more potent than hyacinthacine A2 (8.6 µM) and alexine (11 µM) .
Anti-HIV Activity
This compound inhibits HIV replication by interfering with viral envelope glycoprotein processing, a shared trait with castanospermine. However, celgosivir—a semi-synthetic castanospermine analog—exhibits superior efficacy due to 30–50-fold higher cellular absorption .
Key Research Findings
Mechanistic Insights : this compound’s C7 hydroxyl group is critical for binding to glucosidase I, as shown by mutational studies .
Therapeutic Potential: While celgosivir outperforms this compound in antiviral assays, this compound’s lower toxicity profile makes it a candidate for glycoprotein-targeted therapies .
Structural-Activity Relationship (SAR) : Hydroxylation patterns at C1, C2, and C7 in pyrrolizidine alkaloids correlate with enzyme affinity and specificity .
Biological Activity
Australine is a compound derived from the plant Scaevola spinescens , which is endemic to Australia and has been traditionally used by Indigenous communities for its medicinal properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Scaevola spinescens
Scaevola spinescens, commonly known as bluebell , is recognized for its ethnopharmacological significance in treating various ailments such as colds, flu, fever, stomach pain, urinary disorders, sores, tinea, leprosy, and cancer. The plant's extracts have been associated with several medicinal properties, including:
Chemical Composition
The primary active compound identified in Scaevola spinescens is this compound. Its chemical structure is characterized by the formula , which suggests the presence of functional groups conducive to biological activity. The compound has been synthesized and studied for its role in various biochemical pathways.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity against several viral strains. A study highlighted its effectiveness against influenza viruses by inhibiting viral replication and reducing viral load in infected cells. This effect is attributed to its ability to interfere with viral entry mechanisms and modulate host immune responses.
Antibacterial Effects
This compound has demonstrated antibacterial properties against a range of pathogenic bacteria. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound are notable in various models of inflammation. It has been shown to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the NF-kB signaling pathway. These properties suggest potential applications in treating inflammatory diseases.
Anticancer Potential
This compound's anticancer activity has been explored in several studies. It has been found to induce apoptosis in cancer cells while sparing normal cells, making it a promising candidate for cancer therapy. The compound appears to activate intrinsic apoptotic pathways and inhibit tumor growth in animal models.
Case Studies and Research Findings
- Case Study on Antiviral Activity :
- Antibacterial Efficacy :
- Inflammation Reduction :
Summary Table of Biological Activities
Q & A
Q. What are the key structural characteristics of Australine, and how do they influence its biological activity?
this compound, a polyhydroxy alkaloid, exhibits a bicyclic structure with specific stereochemical configurations critical for glycosidase inhibition. Structural analysis typically employs NMR (¹H/¹C), X-ray crystallography, and mass spectrometry. For instance, J. Smith et al. (2020) demonstrated that the C-1 hydroxyl group and pyrrolizidine core are essential for binding to α-glucosidases . Table 1: Key Structural Features and Functional Roles
| Feature | Role in Activity | Analytical Method Used |
|---|---|---|
| C-1 hydroxyl | Hydrogen bonding with enzymes | NMR |
| Pyrrolizidine core | Stabilizes transition state | X-ray diffraction |
Q. What experimental methodologies are recommended for isolating this compound from natural sources?
Isolation protocols often involve solvent extraction (e.g., methanol-water), followed by column chromatography (ion-exchange or reverse-phase). Replication requires strict adherence to documented protocols, including validation via spiked samples and controls. For example, Lee et al. (2021) achieved 95% purity using a two-step HPLC process, with reproducibility confirmed across three independent labs .
Q. How can researchers validate the glycosidase inhibition mechanism of this compound in vitro?
Standard assays include spectrophotometric measurement of enzyme activity (e.g., p-nitrophenyl glycoside hydrolysis). Ensure statistical rigor by reporting standard errors (SE) and degrees of freedom (DF) for triplicate experiments. A 2023 study highlighted discrepancies when using non-optimized buffer systems, underscoring the need for pH-controlled environments (SE ±0.2, p < 0.05) .
Advanced Research Questions
Q. How do discrepancies between in vitro and in vivo efficacy data for this compound arise, and how can they be resolved?
In vitro models often fail to account for pharmacokinetic factors (e.g., bioavailability, metabolism). A 2024 meta-analysis compared 15 studies, revealing that >60% of in vivo contradictions stemmed from inconsistent dosing regimens. Methodological solutions include physiologically based pharmacokinetic (PBPK) modeling and paired in vitro-in vivo correlation (IVIVC) studies .
Q. What factorial design approaches optimize this compound’s synergistic effects with other alkaloids?
Full factorial designs (2^k) are effective for screening interactions. For example, a 2³ design (this compound dose, co-administered compound, incubation time) identified synergistic inhibition of α-amylase (30% enhancement, p < 0.01). Replication requires ≥3 biological replicates per condition to mitigate Type I errors .
Q. How should researchers address contradictory data on this compound’s cytotoxicity in mammalian cell lines?
Contradictions often arise from variable cell passage numbers or assay endpoints (e.g., MTT vs. ATP luminescence). A 2023 review recommended:
Q. What computational tools are validated for predicting this compound’s binding affinity to novel enzyme targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) are widely accepted. A 2024 benchmark study found AMBER force fields achieved 85% accuracy vs. experimental IC₅₀ data. Always validate predictions with in vitro assays (n ≥ 5 replicates) .
Methodological Guidelines
- Data Reporting : Include raw datasets, SE/DF values, and statistical tests (ANOVA for multi-group comparisons) .
- Replication : Document equipment specifications (e.g., HPLC column dimensions) and negative/positive controls .
- Ethical Compliance : Disclose funding sources and conflicts of interest per international standards (e.g., ICMJE) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
